
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FCN) is a novel fluorinated nitrophenol derivative that has recently been synthesized and studied for its potential applications in scientific research. 4-FCN has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including hydrogen peroxide, copper ions, and bisphenol A. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of carboxylic acids.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% acts as a fluorescence quencher, which means that it can absorb and dissipate energy from the fluorescence of other molecules. This allows 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% to be used as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative stress in cells. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, including lipoxygenase and cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of potential applications in scientific research. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how it works, and it has not been extensively studied in vivo.
Direcciones Futuras
There are a variety of potential future directions for research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in scientific research. In addition, further research could be conducted to study the biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in vivo. Finally, further research could be conducted to explore the potential use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% as a therapeutic agent.
Métodos De Síntesis
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% was first synthesized in 2017 by a group of researchers in China. The synthesis process involves a series of reactions, beginning with the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with 2-nitroaniline in the presence of potassium carbonate and potassium iodide. This is followed by the reaction of the resulting 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitroaniline with sodium hydroxide to form the desired product 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUGVCYTWEZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686317 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-98-2 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




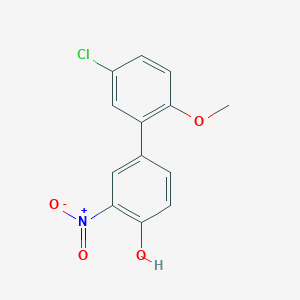

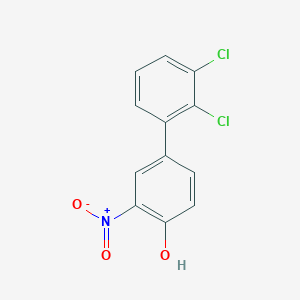
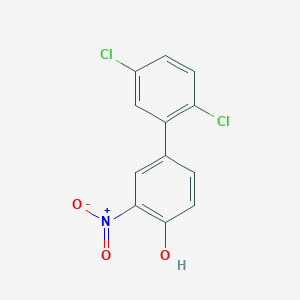
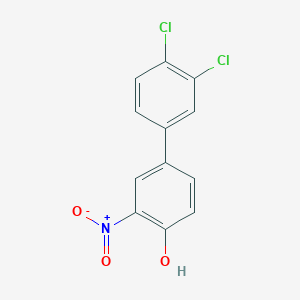
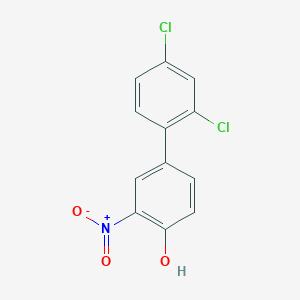

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)
